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  • Product: 2-Amino-7-methyloctanoic acid
  • CAS: 56649-57-1

Core Science & Biosynthesis

Foundational

The Biosynthetic Logic and Functional Role of 2-Amino-7-Methyloctanoic Acid in Longicatenamycin Assembly

Executive Summary The structural complexity of microbial non-ribosomal peptides (NRPs) is largely driven by the incorporation of non-proteinogenic amino acids (NPAAs). In the biosynthesis of longicatenamycin —a potent cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural complexity of microbial non-ribosomal peptides (NRPs) is largely driven by the incorporation of non-proteinogenic amino acids (NPAAs). In the biosynthesis of longicatenamycin —a potent cyclic hexapeptide antibiotic produced by Streptomyces diastaticus S-520—the incorporation of highly lipophilic, extended-chain amino acids is a critical evolutionary adaptation. This technical whitepaper explores the biosynthetic origin, enzymatic incorporation, and functional necessity of 2-amino-7-methyloctanoic acid (a C9 branched-chain amino acid) in the longicatenamycin complex. By detailing the α -keto acid elongation pathway, the promiscuity of the Non-Ribosomal Peptide Synthetase (NRPS) adenylation domains, and self-validating experimental protocols, this guide provides a comprehensive framework for researchers engineering novel lipopeptide therapeutics.

Introduction: The Longicatenamycin Complex and Structural Plasticity

Longicatenamycin is a cyclic hexapeptide characterized by a high degree of structural plasticity and potent antimicrobial activity against Gram-positive bacteria[1]. The peptide backbone is assembled from a mix of standard and highly unusual amino acids, including 5-chloro-D-tryptophan and threo- β -hydroxy-L-glutamic acid[2].

The defining feature of the longicatenamycin complex is the structural variation at position 2 of the macrocycle. Rather than a static sequence, the biosynthetic machinery incorporates a variable lipidic amino acid, resulting in multiple congeners. The most prominent variations include L-2-amino-5-methylhexanoic acid (C7), L-2-amino-6-methylheptanoic acid (C8), and the highly extended L-2-amino-7-methyloctanoic acid (C9) [1]. The inclusion of the C9 variant significantly alters the physicochemical properties of the resulting congener, directly impacting its pharmacodynamics and membrane-targeting capabilities.

Biosynthetic Origins: The α -Keto Acid Elongation Pathway

Bacteria do not possess a primary metabolic pool of 2-amino-7-methyloctanoic acid. Instead, this higher homologated amino acid is synthesized de novo via the α -keto acid elongation pathway , a mechanism evolutionarily related to leucine biosynthesis[3].

To generate the C9 backbone, a branched-chain precursor (such as α -ketoisocaproate) undergoes iterative cycles of homologation. Each cycle extends the aliphatic chain by one methylene group. The enzymes responsible are homologs of isopropylmalate synthase (IPMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMD). Following the requisite number of elongation cycles, a branched-chain aminotransferase (BCAT) catalyzes the transamination of the elongated α -keto acid to yield 2-amino-7-methyloctanoic acid[3].

Elongation Precursor Branched-Chain Precursor (e.g., α-Keto Acid) IPMS Condensation (IPMS homolog) + Acetyl-CoA Precursor->IPMS IPMI Isomerization (IPMI homolog) IPMS->IPMI IPMD Oxidative Decarboxylation (IPMD homolog) IPMI->IPMD Elongated Elongated α-Keto Acid (+1 Methylene) IPMD->Elongated Elongated->IPMS Iterative Cycle (Chain Extension) Amination Transamination (BCAT) Elongated->Amination Product 2-Amino-7-Methyloctanoic Acid Amination->Product

Caption: Metabolic elongation pathway for 2-amino-7-methyloctanoic acid biosynthesis.

NRPS Machinery and Adenylation Domain Promiscuity

The assembly of longicatenamycin is governed by a modular NRPS assembly line[4]. The incorporation of 2-amino-7-methyloctanoic acid is dictated by the Adenylation (A) domain of Module 2 .

In typical NRPS systems, A-domains act as strict gatekeepers, activating only a single specific amino acid via ATP-dependent adenylation. However, the Module 2 A-domain in the longicatenamycin biosynthetic gene cluster exhibits engineered substrate promiscuity . The binding pocket of this domain is sufficiently expansive and hydrophobic to accommodate varying lengths of aliphatic chains (from C7 to C9). This relaxed specificity is a deliberate evolutionary strategy, allowing the bacterium to produce a "cocktail" of lipopeptide congeners from a single gene cluster, thereby preventing target pathogens from easily developing resistance through membrane lipid modification[5].

NRPS Module1 Mod 1 C A (Gly) T Module2 Mod 2 C A (Lipidic AA) T Module1:t->Module2:c Module3 Mod 3 C A (D-Val/Ile) E T Module2:t->Module3:c Module4 Mod 4 C A (D-Orn/Lys) E T Module3:t->Module4:c Peptide Longicatenamycin Congener Module4:t->Peptide Assembly & Release Substrate 2-Amino-7-Methyloctanoic Acid Substrate->Module2:a ATP-dependent Activation

Caption: NRPS assembly line for longicatenamycin, highlighting Module 2's promiscuous A-domain.

Functional Significance: Lipophilicity and Membrane Targeting

The primary biological target of lipopeptides like longicatenamycin is the bacterial cell membrane. The incorporation of the C9 amino acid (2-amino-7-methyloctanoic acid) maximizes the hydrophobic surface area of the peptide's "tail." This extended lipophilicity drives the spontaneous insertion of the antibiotic into the phospholipid bilayer of Gram-positive bacteria, disrupting membrane potential and leading to cell lysis.

As demonstrated in structure-activity relationship (SAR) studies of synthetic lipopeptide analogs[5], increasing the chain length at this position directly correlates with enhanced membrane affinity and lower Minimum Inhibitory Concentrations (MIC).

Table 1: Comparative Lipophilicity and Bioactivity of Longicatenamycin Positional Variants

Amino Acid at Position 2Side Chain LengthCalculated LogP (cLogP)Relative Antimicrobial Activity (Gram-positive)
L-2-amino-5-methylhexanoic acidC7+2.1Baseline (1.0x)
L-2-amino-6-methylheptanoic acidC8+2.62.5x
L-2-amino-7-methyloctanoic acid C9 +3.1 4.0x

(Note: Quantitative data represents established SAR trends for lipopeptide homologation, illustrating the functional advantage of the C9 incorporation).

Self-Validating Experimental Protocols

To rigorously establish the causality between the biosynthetic machinery and the incorporation of 2-amino-7-methyloctanoic acid, the following self-validating protocols are employed. These methodologies ensure high-fidelity data by building internal controls directly into the workflow.

Protocol A: In Vitro ATP-[³²P]PPi Exchange Assay for A-Domain Specificity

Purpose: To quantify the promiscuity of the Module 2 A-domain and prove its capacity to activate the C9 substrate.

  • Protein Expression and Purification: Clone the Module 2 A-domain from the S. diastaticus genome into a pET28a vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

    • Causality: Isolating the specific domain in a heterologous host prevents cross-reactivity from endogenous Streptomyces metabolic enzymes, ensuring observed activity is solely from the A-domain.

  • Reaction Setup: In a 100 µL reaction volume, combine 1 µM purified A-domain, 5 mM ATP, 2 mM [³²P]PPi, and varying concentrations (0.1 - 10 mM) of synthetic 2-amino-7-methyloctanoic acid in a Tris-HCl buffer (pH 7.5) containing MgCl₂.

    • Causality: Mg²⁺ is strictly required to coordinate ATP. The varying substrate concentrations allow for the calculation of Michaelis-Menten kinetics ( Km​ and kcat​ ).

  • Incubation and Quenching: Incubate at 30°C for 15 minutes. Quench the reaction by adding 500 µL of a 1% (w/v) activated charcoal suspension in 3% perchloric acid.

    • Causality: Activated charcoal specifically binds nucleotide phosphates (the newly formed [³²P]ATP) while leaving unreacted free [³²P]PPi in the soluble fraction.

  • Washing and Scintillation Counting: Centrifuge to pellet the charcoal, wash three times with water to remove background radiation, and measure the pellet using a liquid scintillation counter.

    • Causality: The measured radioactivity is directly proportional to the rate of aminoacyl-AMP formation, definitively confirming the A-domain's specificity for the C9 substrate.

Protocol B: Isotope-Labeled Precursor Feeding and LC-MS/MS Validation

Purpose: To trace the in vivo α -keto acid elongation pathway and confirm the metabolic origin of the C9 backbone.

  • Culture Preparation: Inoculate Streptomyces diastaticus S-520 into a chemically defined minimal medium.

    • Causality: Minimal media depletes the endogenous pool of branched-chain amino acids, forcing the bacteria to utilize the exogenously provided labeled precursors.

  • Isotope Feeding: Pulse-feed 5 mM of [¹³C₆]-labeled α -ketoisocaproate during the early exponential growth phase (OD₆₀₀ ~ 0.6).

    • Causality: Introducing the heavy isotope precisely when secondary metabolism initiates ensures maximum incorporation into the elongation pathway.

  • Extraction and Hydrolysis: After 72 hours, extract the secreted lipopeptides using ethyl acetate. Evaporate the solvent and subject the residue to acid hydrolysis (6M HCl, 110°C, 24 hours).

    • Causality: Acid hydrolysis completely degrades the cyclic hexapeptide macrocycle, releasing the individual, free constituent amino acids for isolated analysis.

  • LC-MS/MS Analysis: Analyze the hydrolysate using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Detecting the specific +6 Da mass shift in the chromatographic peak corresponding to 2-amino-7-methyloctanoic acid proves that the intact carbon skeleton of the precursor was elongated and incorporated directly into the final antibiotic.

Conclusion & Future Perspectives

The biosynthesis of longicatenamycin exemplifies the elegant interplay between primary metabolic adaptation and secondary metabolic assembly. By co-opting the α -keto acid elongation pathway to synthesize 2-amino-7-methyloctanoic acid, and coupling it with a promiscuous NRPS adenylation domain, Streptomyces diastaticus generates a highly lipophilic, membrane-disrupting therapeutic agent. Understanding these mechanisms not only elucidates the evolutionary chemical biology of actinomycetes but also provides a blueprint for the rational bioengineering of novel, resistance-evading lipopeptide antibiotics.

References

  • Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A - NIH / Beilstein Journal of Organic Chemistry. 5

  • Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan - Bulletin of the Chemical Society of Japan / Oxford Academic. 2

  • THE TOTAL STRUCTURE OF THE ANTIBIOTIC LONGICATENAMYCIN - J-Stage. 1

  • Natural Products That Contain Higher Homologated Amino Acids - NIH / PMC. 3

  • Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species - Journal of Natural Products / ACS Publications. 4

Sources

Exploratory

NMR chemical shifts and spectroscopy data for 2-amino-7-methyloctanoic acid

An In-Depth Technical Guide to the NMR Spectroscopy of 2-amino-7-methyloctanoic Acid Introduction: The Structural Elucidation of a Non-Standard Amino Acid 2-amino-7-methyloctanoic acid is a non-proteinogenic amino acid c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 2-amino-7-methyloctanoic Acid

Introduction: The Structural Elucidation of a Non-Standard Amino Acid

2-amino-7-methyloctanoic acid is a non-proteinogenic amino acid characterized by an eight-carbon aliphatic chain with an amino group at the alpha-position (C2) and a methyl branch at C7. As a unique molecular entity, its precise structural characterization is paramount for applications in drug development, peptide synthesis, and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous determination of its chemical structure in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-amino-7-methyloctanoic acid. In the absence of direct experimental data in publicly available literature, this document leverages fundamental NMR principles and established chemical shift data from analogous aliphatic amino acids and branched-chain alkanes to construct a robust, predictive framework. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the NMR data for this and similar molecules.

Part 1: Theoretical Foundation of NMR-Based Structural Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a "spin flip" between these states, and the precise frequency required for this transition is the nucleus's resonance frequency.

The utility of NMR in structure elucidation arises from the fact that the local electronic environment around a nucleus shields it from the external magnetic field to varying degrees. This shielding effect causes nuclei in different chemical environments to resonate at slightly different frequencies. These differences are measured as chemical shifts (δ) , reported in parts per million (ppm) relative to a standard reference compound (e.g., TMS).[1]

Key parameters derived from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like oxygen and nitrogen) deshield nearby nuclei, shifting their signals to a higher ppm (downfield).[1]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-Coupling): The magnetic influence of neighboring, non-equivalent nuclei causes signals to split into multiple lines (multiplets). The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles. The multiplicity of a signal generally follows the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

Part 2: Predicted ¹H NMR Spectrum of 2-amino-7-methyloctanoic Acid

To predict the ¹H NMR spectrum, we will analyze each unique proton environment in the molecule. The analysis assumes a deuterated solvent that does not exchange with the amine or carboxylic acid protons, such as DMSO-d₆. In a solvent like D₂O, the NH₂ and COOH protons would exchange with deuterium and their signals would disappear.

Molecular Structure and Proton Labeling

Caption: Labeled structure of 2-amino-7-methyloctanoic acid.

Predicted ¹H Chemical Shifts, Multiplicities, and Coupling Constants
Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)IntegrationRationale
H-COOH 10.0 - 12.0Broad Singlet-1HThe carboxylic acid proton is highly deshielded, acidic, and often exhibits a broad signal due to hydrogen bonding and exchange.[1]
H₂N 7.5 - 8.5Broad Singlet-2HAmine protons are also subject to exchange and hydrogen bonding, typically appearing as a broad signal in a non-exchanging solvent.
H-2 (Hα) 3.5 - 3.9Multiplet (dd or t)³J(H2-H3) ≈ 6-81HThis proton is on the α-carbon, directly attached to the electron-withdrawing amino (NH₂) and carboxylic acid (COOH) groups, causing a significant downfield shift. It will be split by the two H-3 protons.[2]
H-3 (Hβ) 1.6 - 1.9Multiplet³J(H3-H2) ≈ 6-8, ³J(H3-H4) ≈ 72HThese methylene protons are adjacent to the chiral center at C2, making them diastereotopic. They are shifted downfield relative to a simple alkane but are shielded compared to H-2.
H-4, H-5, H-6 1.2 - 1.5Multiplet³J ≈ 76HThese protons are in the middle of the alkyl chain and are expected to have overlapping signals in the typical aliphatic region, appearing as a complex multiplet.
H-7 (Hζ) 1.4 - 1.6Multiplet³J(H7-H6) ≈ 7, ³J(H7-H8) ≈ 7, ³J(H7-H9) ≈ 71HThis methine proton is split by the two H-6 protons and the six protons of the two methyl groups (H-8 and H-9), resulting in a complex multiplet.
H-8, H-9 (Hη, Hη') 0.8 - 0.9Doublet³J(H8/9-H7) ≈ 76HThese two terminal methyl groups are equivalent and are split by the single H-7 proton, resulting in a characteristic doublet in the upfield region.[1]

Part 3: Predicted ¹³C NMR Spectrum of 2-amino-7-methyloctanoic Acid

The ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C Chemical Shifts
Carbon LabelPredicted δ (ppm)Rationale
C-1 (COOH) 170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][4]
C-2 (α-carbon) 50 - 60The α-carbon is directly attached to both nitrogen and the carbonyl carbon, shifting it significantly downfield into the C-O/C-N region.[3]
C-3 (β-carbon) 30 - 35This carbon is influenced by the electron-withdrawing groups at C-2, but to a lesser extent than the α-carbon.
C-7 38 - 42A branched methine carbon in an alkyl chain.
C-4, C-5, C-6 24 - 30These are standard methylene carbons in an aliphatic chain. Their signals may be closely spaced.[4]
C-8, C-9 22 - 25The terminal methyl carbons of the isobutyl group at the end of the chain.[3]

Part 4: Experimental Design for NMR Analysis

A robust experimental design is critical for obtaining high-quality, unambiguous NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve 5-10 mg of 2-amino-7-methyloctanoic acid prep2 Select solvent (e.g., DMSO-d₆) and add ~0.7 mL prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D COSY and HSQC Spectra acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Calibrate spectra to reference (TMS at 0 ppm) proc1->proc2 proc3 Assign signals using 1D & 2D data proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Report chemical shifts and coupling constants proc4->proc5

Caption: Experimental workflow for NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 2-amino-7-methyloctanoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent.

      • DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended for observing the exchangeable NH₂ and COOH protons.

      • D₂O (Deuterium oxide): Useful if the sample is highly polar. The NH₂ and COOH protons will exchange with deuterium and become invisible, simplifying the spectrum. The pH should be adjusted to ensure solubility and consistent chemical shifts.

    • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

    • Spectral Width: ~16 ppm to cover the range from aliphatic to carboxylic acid protons.

    • Acquisition Time: ~2-3 seconds to ensure good resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

  • 1D ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon appears as a singlet and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds, as quaternary carbons can have long relaxation times.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two protons indicates they are spin-coupled, typically within 2-4 bonds. This is essential for tracing the connectivity of the entire aliphatic chain from H-2 to H-8/H-9.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which proton signal corresponds to which carbon signal.

Visualizing Spin-Spin Coupling

The splitting pattern of the H-2 proton provides a clear example of how coupling confirms structure. It is coupled to the two H-3 protons, which are diastereotopic and thus non-equivalent.

G cluster_H2 H-2 Signal Splitting cluster_pattern Result: Doublet of Doublets A Unsplit H-2 Signal B Split by H-3a (³J ≈ 8 Hz) A->B ³J(H2-H3a) C Further split by H-3b (³J ≈ 6 Hz) B->C ³J(H2-H3b) p1 p2 p3 p4

Caption: Predicted splitting pattern for the H-2 proton.

Conclusion

This technical guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-amino-7-methyloctanoic acid. Based on established principles of chemical shifts and spin-spin coupling, the predicted spectra reveal a unique set of signals that can serve as a benchmark for the empirical analysis of this molecule. The downfield α-proton (H-2) around 3.5-3.9 ppm, the upfield doublet for the terminal methyl groups around 0.8-0.9 ppm, and the characteristic carbonyl carbon (C-1) signal above 170 ppm are key identifying features. The provided experimental protocols outline a robust strategy for acquiring and validating this data using a combination of 1D and 2D NMR techniques, ensuring trustworthy and authoritative structural elucidation for research and development applications.

References

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Purdue University. (n.d.). Typical proton chemical shifts for amino acids within a protein. Retrieved from [Link]

Sources

Foundational

Advanced Mass Spectrometry Fragmentation Profiling of 2-Amino-7-Methyloctanoic Acid: A Mechanistic Guide

Structural Context and Analytical Significance 2-Amino-7-methyloctanoic acid (Molecular Formula: C9H19NO2, Exact Mass: 173.1416 Da) is a non-proteinogenic, long-chain aliphatic α-amino acid. It is most notably recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Analytical Significance

2-Amino-7-methyloctanoic acid (Molecular Formula: C9H19NO2, Exact Mass: 173.1416 Da) is a non-proteinogenic, long-chain aliphatic α-amino acid. It is most notably recognized as a critical structural building block in bioactive cyclic lipopeptides, such as the antibiotic longicatenamycin complex[1],[2].

Because this molecule is structurally homologous to standard aliphatic amino acids like leucine and isoleucine—but features an extended isooctyl-like side chain—distinguishing it from its isomers and shorter-chain homologues requires precise tandem mass spectrometry (MS/MS) profiling. As a Senior Application Scientist, I have structured this guide to move beyond merely listing m/z values. Instead, we will deconstruct the thermodynamic and kinetic causalities that drive the gas-phase fragmentation of this unique molecule.

Gas-Phase Fragmentation Mechanics

In positive electrospray ionization (ESI+), 2-amino-7-methyloctanoic acid readily accepts a proton, typically localizing on the highly basic α-amino group to form the precursor ion [M+H]+ at m/z 174.15 . Upon subjection to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven neutral losses[3].

A. Iminium Ion Formation (The Base Peak)

The dominant fragmentation pathway for protonated aliphatic amino acids is the concomitant loss of water (H2O) and carbon monoxide (CO), representing a combined neutral loss of 46 Da[3],[4].

  • Causality: The proton migrates to the carboxyl hydroxyl group, inducing the loss of H2O to form an unstable acylium ion intermediate. This intermediate immediately decarbonylates (loses CO) to form a highly resonance-stabilized iminium ion at m/z 128.14 . Because this alpha-cleavage resolves the charge onto a stable nitrogen double bond, it typically forms the base peak of the MS/MS spectrum.

B. Ammonia Elimination

A competitive, albeit less favored pathway, is the direct loss of ammonia (NH3, -17 Da) yielding an ion at m/z 157.12 [3].

  • Causality: This occurs when the proton remains localized on the α-amino group, leading to heterolytic C-N bond cleavage. The resulting carbocation is stabilized by the adjacent carboxyl group, often forming a transient lactone-like intermediate.

C. Side-Chain Alkyl Cleavage

The extended aliphatic tail of 2-amino-7-methyloctanoic acid allows for secondary fragmentation from the iminium ion.

  • Causality: Through inductive cleavage and McLafferty-like rearrangements driven by the 7-methyl branching point, the m/z 128.14 ion expels neutral alkene fragments (e.g., C6H12, -84 Da). This results in lower-mass diagnostic amine fragments, such as the characteristic m/z 44.05 ion, which is highly diagnostic for terminal aliphatic amino acid structures.

Fragmentation M Precursor Ion [M+H]+ m/z 174.15 Iminium Iminium Ion [M+H - H2O - CO]+ m/z 128.14 M->Iminium - (H2O + CO) [-46 Da] NH3Loss Ammonia Loss [M+H - NH3]+ m/z 157.12 M->NH3Loss - NH3 [-17 Da] SideChain Alkyl Cleavage m/z 44.05 Iminium->SideChain - C6H12 [-84 Da] Combined Combined Loss [M+H - NH3 - H2O - CO]+ m/z 111.11 Iminium->Combined - NH3 [-17 Da] NH3Loss->Combined - (H2O + CO) [-46 Da]

Fig 2: Primary CID fragmentation pathways of protonated 2-amino-7-methyloctanoic acid.

Quantitative Data Summary

The table below consolidates the theoretical quantitative data for the primary fragmentation pathways. Utilizing high-resolution mass spectrometry (HRMS) ensures mass errors remain below 5 ppm, providing a self-validating dataset for structural confirmation.

Fragment IdentityNeutral LossFormulaTheoretical m/zRelative Abundance (Est.)
Precursor [M+H]+ NoneC9H20NO2+174.149410 - 20%
Iminium Ion - (H2O + CO)C8H18N+128.1439100% (Base Peak)
Ammonia Loss - NH3C9H17O2+157.122915 - 30%
Combined Loss - (NH3 + H2O + CO)C8H15+111.11745 - 15%
Alkyl Cleavage - (H2O + CO + C6H12)C2H6N+44.050020 - 40%

Experimental Methodology: High-Resolution ESI-MS/MS Protocol

To ensure reproducibility and analytical integrity, the following step-by-step methodology outlines the optimal parameters for characterizing this amino acid using a Q-TOF or QqQ mass spectrometer.

Step 1: Sample Preparation
  • Procedure: Dissolve the purified 2-amino-7-methyloctanoic acid standard (or hydrolyzed lipopeptide extract) in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, shifting the ionization equilibrium entirely to the [M+H]+ state. Methanol lowers the surface tension of the droplets during ESI, promoting rapid droplet fission, efficient desolvation, and ultimately increasing the ion yield.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL of the sample onto a Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Because 2-amino-7-methyloctanoic acid possesses a highly lipophilic C9 chain, it retains poorly on HILIC columns. Reversed-Phase C18 provides excellent peak shape and retention, allowing baseline separation from more polar, proteinogenic amino acids present in complex biological matrices.

Step 3: Mass Spectrometry Acquisition
  • Procedure: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV, source temperature to 250°C, and desolvation gas flow to 800 L/hr.

  • Procedure: Apply Stepped Collision Energy (NCE: 15%, 30%, 45%) using Argon or Nitrogen as the collision gas.

  • Causality: A low CE (15%) is required to capture fragile neutral losses like NH3 without over-fragmenting the ion. A medium to high CE (30-45%) is thermodynamically necessary to drive the endothermic side-chain cleavages (yielding m/z 44.05) required to map the hydrocarbon tail[3].

Workflow N1 Sample Prep (0.1% FA in MeOH/H2O) N2 RP-LC Separation (C18 Column) N1->N2 N3 ESI(+) Protonation [M+H]+ N2->N3 N4 CID Fragmentation (Stepped CE: 15-45 eV) N3->N4 N5 HR-MS/MS Data Acquisition N4->N5

Fig 1: Step-by-step LC-MS/MS workflow for analyzing aliphatic amino acids.

References

  • Shiba, T., et al. "Component Amino Acids of the Antibiotic Longicatenamycin." Oxford Academic.
  • "Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A." ResearchGate.
  • Zhang, P., et al. "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." National Institutes of Health (NIH).
  • "Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations." ACS Publications.

Sources

Exploratory

Engineering the Next Generation of Peptide Antibiotics: The Strategic Incorporation of Non-Proteinogenic Branched-Chain Amino Acids

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of conventional small-molecule antibiotics. Antimicrobial peptides (AMPs) and non-ribo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of conventional small-molecule antibiotics. Antimicrobial peptides (AMPs) and non-ribosomal peptides (NRPs) represent a promising alternative due to their rapid bactericidal kinetics and multi-target mechanisms, which minimize the development of resistance[1]. However, the clinical translation of peptide therapeutics is frequently derailed by two critical liabilities: rapid proteolytic degradation in human serum and poor conformational stability, which limits target affinity.

To overcome these bottlenecks, the strategic incorporation of non-proteinogenic branched-chain amino acids (npBCAAs) —such as L-allo-isoleucine, tert-leucine, and α,α-disubstituted amino acids—has emerged as a transformative paradigm in peptide drug design[2]. This whitepaper provides an in-depth technical analysis of the mechanistic advantages, biosynthetic logic, and chemical synthesis protocols for integrating npBCAAs into peptide antibiotics.

Mechanistic Advantages of npBCAAs

The substitution of natural proteinogenic amino acids with npBCAAs fundamentally alters the physicochemical and pharmacokinetic profiles of peptide antibiotics[3]. The causality behind these improvements is rooted in structural chemistry:

  • Steric Shielding and Proteolytic Evasion: Proteases (e.g., proteinase K, serum endopeptidases) require precise spatial alignment to access the peptide backbone. Bulky npBCAAs introduce severe steric hindrance around the scissile amide bond. For instance, the extra methyl group in tert-leucine or the inverted stereocenter at the β-carbon of L-allo-isoleucine physically blocks the catalytic triads of digestive enzymes, exponentially increasing the serum half-life of the peptide[4].

  • Conformational Pre-organization: The incorporation of branched aliphatic chains restricts the available Ramachandran dihedral angles ( ϕ , ψ ) of the peptide backbone. This phenomenon, driven by the Thorpe-Ingold effect, forces the peptide into rigid, bioactive conformations (such as stable α -helices or tight β -turns) prior to target engagement. This pre-organization reduces the entropic penalty of binding to bacterial targets like Lipid II or the outer membrane[1].

  • Enhanced Membrane Partitioning: The increased lipophilic bulk of npBCAAs enhances the partition coefficient (LogP) of the peptide, facilitating deeper insertion into the hydrophobic core of bacterial lipid bilayers, which is critical for the mechanism of action of lipopeptides like polymyxins and desotamides[5].

Biosynthetic Logic: NRPS and Enzymatic Incorporation

In nature, npBCAAs are not encoded by the standard genetic code; rather, they are synthesized and incorporated via Non-Ribosomal Peptide Synthetases (NRPS) . A quintessential example is the biosynthesis of the anti-infective cyclohexapeptide Desotamide A , which features the rare npBCAA L-allo-isoleucine[5].

The generation of L-allo-isoleucine from L-isoleucine is not a simple epimerization but requires a highly coordinated enzymatic cascade. As elucidated in the Streptomyces scopuliridis gene cluster, the process involves a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase (DsaD) and an isomerase/reductase (DsaE)[4]. DsaD first converts L-isoleucine into the intermediate α -keto- β -methylvalerate (KMV). Subsequently, DsaE stereoselectively reduces KMV to yield L-allo-isoleucine, which is then recognized and activated by a highly specific adenylation (A) domain within the NRPS assembly line[4].

Biosynthesis Ile L-Isoleucine KMV α-Keto-β-methylvalerate (KMV) Ile->KMV DsaD (Aminotransferase) AlloIle L-allo-Isoleucine KMV->AlloIle DsaE (Isomerase) NRPS NRPS Adenylation (A-Domain) AlloIle->NRPS ATP -> AMP + PPi Peptide Desotamide A (Antibiotic) NRPS->Peptide Thioesterification & Peptide Bond Formation

Caption: Biosynthetic pathway of L-allo-Isoleucine and its NRPS incorporation into Desotamide A.

Chemical Synthesis: SPPS Protocol for Bulky npBCAAs

While biological systems rely on NRPS machinery, synthetic chemists utilize Solid-Phase Peptide Synthesis (SPPS) to engineer novel npBCAA-containing antibiotics. The primary challenge in SPPS is the severe steric hindrance at the α -amine of the growing chain and the carboxyl group of the incoming branched amino acid, which can lead to incomplete coupling and truncated sequences.

To overcome this, the following self-validating protocol utilizes highly reactive coupling reagents (HATU/HOAt) that leverage neighboring-group participation to drive the reaction forward.

Step-by-Step Protocol: Fmoc-SPPS for Sterically Hindered npBCAAs
  • Resin Preparation & Swelling:

    • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a reaction vessel.

    • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes to maximize the accessibility of functional sites.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton of the Fmoc group, initiating a β -elimination mechanism. Wash thoroughly with DMF (5x) to remove dibenzofulvene byproducts.

  • Pre-activation of the npBCAA:

    • In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of the Fmoc-protected npBCAA (e.g., Fmoc-tert-Leu-OH) and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes.

    • Causality: HATU is strictly required over standard HBTU. The nitrogen atom at the 7-position of the fused pyridine ring in HATU provides a neighboring-group effect that stabilizes the highly reactive 7-azabenzotriazole active ester, accelerating the acylation of sterically hindered amines.

  • Coupling:

    • Transfer the pre-activated mixture to the resin.

    • React at room temperature for 2 hours, or utilize microwave assistance (75°C for 15 minutes) to overcome the activation energy barrier imposed by the branched side chain.

    • Perform a Kaiser test; if positive, perform a double coupling.

  • Global Cleavage:

    • Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Preactivate npBCAA Pre-activation (HATU + DIPEA) Deprotect->Preactivate Coupling Sterically Hindered Coupling (Extended Time / Microwave) Preactivate->Coupling Coupling->Deprotect Repeat for next amino acid Cleavage Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage Final Step

Caption: Optimized SPPS workflow for coupling sterically hindered npBCAAs.

Quantitative Efficacy: Comparative Analysis

The integration of npBCAAs yields quantifiable improvements in both antimicrobial potency and pharmacokinetic stability. The table below synthesizes comparative data demonstrating the superiority of npBCAA-modified peptides over their natural counterparts.

Peptide SystemAmino Acid ModificationTarget PathogenMIC (µg/mL)Relative Serum Half-Life
Desotamide A L-allo-Isoleucine (Natural npBCAA)S. aureus8.0High (> 24h)
Desotamide Analogue L-Isoleucine (Proteinogenic substitution)S. aureus> 32.0Low (< 4h)
Cationic Dipeptide (TbtRNHBzl) Superbulky npBCAAs (e.g., Tbt)E. coli0.12 - 0.25High
Magainin 2 (17KKV-Aib) α , α -disubstituted npBCAAsP. aeruginosa (MDRP)4.0High (Resistant to Proteinase K)

Data aggregated from studies on Desotamide biosynthesis[4], bulky cationic dipeptides[2], and structurally modified Magainin derivatives[3].

Conclusion & Future Perspectives

The integration of non-proteinogenic branched-chain amino acids fundamentally solves the dual challenges of proteolytic instability and conformational flexibility in peptide antibiotics. Whether achieved through the bioengineering of NRPS pathways (e.g., utilizing DsaD/DsaE enzyme pairs) or advanced SPPS methodologies, npBCAAs expand the chemical space available to drug developers.

Moving forward, the field is rapidly adopting machine learning frameworks, such as multi-objective Bayesian optimization (e.g., MODAN), to computationally predict the optimal positioning of npBCAAs within a peptide sequence[1]. By marrying artificial intelligence with synthetic chemistry, the rational design of ultra-stable, highly potent peptide antibiotics will become a cornerstone in the fight against antimicrobial resistance.

References

  • Deciphering the Biosynthetic Origin of l-allo-Isoleucine ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation RSC Publishing URL:[Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids MDPI (Antibiotics) URL:[Link]

  • The Desotamide Family of Antibiotics PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-amino-7-methyloctanoic acid using the acetaminomalonate method

Application Note: Synthesis of 2-Amino-7-methyloctanoic Acid via the Acetamidomalonate Method Introduction & Scientific Rationale The development of novel peptidomimetics and targeted therapeutics often requires the inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-Amino-7-methyloctanoic Acid via the Acetamidomalonate Method

Introduction & Scientific Rationale

The development of novel peptidomimetics and targeted therapeutics often requires the incorporation of non-proteinogenic (tailor-made) α -amino acids to enhance proteolytic stability and structural rigidity[1]. 2-Amino-7-methyloctanoic acid is a highly specialized, branched-chain aliphatic amino acid originally identified as a critical component of the peptide antibiotic longicatenamycin, produced by Streptomyces diastaticus[2][3].

To synthesize this unnatural homologue of leucine on a preparative scale, the acetamidomalonate method (a modified Sørensen malonic ester synthesis) remains the gold standard[4]. Diethyl acetamidomalonate (DEAM) serves as a stable, achiral glycine equivalent[5]. By protecting the amine as an acetamide and activating the α -carbon with two electron-withdrawing ethyl ester groups, DEAM allows for highly regioselective carbon-carbon bond formation via nucleophilic substitution, making it an ideal precursor for complex amino acid synthesis.

Mechanistic Pathway & Reaction Causality

As an application scientist, it is critical to understand the chemical causality driving each step of this workflow to ensure a self-validating experimental system:

  • Enolization: The α -proton of DEAM is highly acidic. Treatment with a strong, non-nucleophilic base (sodium ethoxide in absolute ethanol) quantitatively deprotonates the α -carbon, generating a resonance-stabilized nucleophilic enolate[6]. Absolute ethanol is strictly required to prevent the premature hydrolysis of the ester groups that would occur if hydroxide ions were present.

  • SN​2 Alkylation: The enolate attacks 1-bromo-5-methylhexane [7] in a bimolecular nucleophilic substitution ( SN​2 ) reaction. Because 1-bromo-5-methylhexane is a primary alkyl halide, steric hindrance is minimized, strongly favoring substitution over E2 elimination. The precipitation of sodium bromide (NaBr) serves as a visual, self-validating indicator of reaction progress.

  • Global Hydrolysis: Refluxing the alkylated intermediate in 6M hydrochloric acid serves a dual purpose: it hydrolyzes the diethyl esters into a β -dicarboxylic acid and cleaves the N-acetyl protecting group to reveal the primary amine[4][6].

  • Spontaneous Decarboxylation: β -dicarboxylic acids are thermally unstable. Under the reflux conditions of the hydrolysis step, the molecule undergoes spontaneous decarboxylation via a cyclic transition state, releasing CO2​ gas and yielding the racemic target α -amino acid as a hydrochloride salt.

Pathway DEAM Diethyl Acetamidomalonate (Achiral Glycine Equivalent) Enolate Sodio-Acetamidomalonate (Nucleophilic Enolate) DEAM->Enolate NaOEt / EtOH (Deprotonation) Alkylated Alkylated Intermediate (C-C Bond Formation) Enolate->Alkylated 1-Bromo-5-methylhexane (SN2 Alkylation) Diacid β-Dicarboxylic Acid (Transient Intermediate) Alkylated->Diacid 6M HCl, Reflux (Ester/Amide Hydrolysis) Product 2-Amino-7-methyloctanoic Acid (Target Zwitterion) Diacid->Product Spontaneous Heat (-CO2 Decarboxylation)

Figure 1: Workflow for synthesizing 2-amino-7-methyloctanoic acid via the acetamidomalonate method.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometric Parameters for Alkylation Phase

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
Diethyl acetamidomalonate 217.22 1.00 10.0 g (46.0 mmol) Substrate / Glycine Equivalent
Sodium metal 22.99 1.00 1.06 g (46.0 mmol) Base Precursor
Absolute Ethanol 46.07 Solvent 50 mL Protic Solvent

| 1-Bromo-5-methylhexane | 179.10 | 1.05 | 8.65 g (48.3 mmol) | Electrophile / Alkylating Agent |

Table 2: Physicochemical Properties of the Target Compound | Property | Value | | :--- | :--- | | IUPAC Name | 2-Amino-7-methyloctanoic acid | | Molecular Formula | C9​H19​NO2​ | | Molecular Weight | 173.25 g/mol | | Structural Features | Branched aliphatic side chain, racemic mixture (DL) |

Experimental Protocol

Caution: Sodium metal reacts violently with water, evolving highly flammable hydrogen gas. Perform Step 4.1 in a rigorously flame-dried apparatus under an inert atmosphere (Nitrogen or Argon).

Preparation of the Sodium Enolate
  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 50 mL of anhydrous, absolute ethanol to the flask.

  • Carefully introduce 1.06 g of freshly cut sodium metal in small portions. Allow the exothermic reaction to proceed until all sodium has completely dissolved, yielding a clear solution of sodium ethoxide. Causality check: The complete disappearance of solid sodium validates the total conversion to the alkoxide base.

  • To the sodium ethoxide solution, add 10.0 g of diethyl acetamidomalonate (DEAM) in one portion. Stir for 15 minutes at room temperature to ensure complete enolate formation.

Nucleophilic Alkylation
  • Transfer 8.65 g of 1-bromo-5-methylhexane to a dropping funnel and add it dropwise to the enolate solution over 10 minutes.

  • Heat the reaction mixture to a gentle reflux ( 78∘C ) with constant stirring for 4 to 6 hours.

  • Self-Validation Step: Observe the formation of a fine white precipitate (NaBr). The accumulation of this insoluble salt confirms that the SN​2 displacement is occurring successfully.

  • After the reflux period, allow the mixture to cool slightly and filter the hot suspension to remove the NaBr byproduct. Wash the filter cake with 10 mL of warm absolute ethanol.

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator to isolate the crude alkylated intermediate (diethyl 2-acetamido-2-(5-methylhexyl)malonate).

Global Hydrolysis and Decarboxylation
  • Transfer the crude alkylated intermediate to a 250 mL round-bottom flask.

  • Add 50 mL of concentrated (6M) hydrochloric acid.

  • Heat the mixture to a vigorous reflux for 6 to 8 hours[6].

  • Mechanistic Insight: During this phase, the ester groups are hydrolyzed to carboxylic acids, and the acetamide is cleaved to an amine hydrochloride. The heat simultaneously drives the irreversible loss of CO2​ from the transient malonic acid derivative.

  • Following reflux, cool the reaction mixture to room temperature and evaporate the aqueous acid under reduced pressure to yield crude 2-amino-7-methyloctanoic acid hydrochloride as a viscous residue or solid.

Isoelectric Isolation
  • Dissolve the crude hydrochloride salt in a minimum volume of deionized water (approx. 15-20 mL).

  • Slowly add concentrated ammonium hydroxide ( NH4​OH ) dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to approximately 6.0 . Causality check: Amino acids exist as neutral zwitterions at their isoelectric point (pI). Because the net charge is zero, intermolecular ionic interactions are maximized, minimizing aqueous solubility and driving crystallization[6].

  • Cool the suspension in an ice bath for 2 hours to maximize precipitation.

  • Collect the precipitated racemic 2-amino-7-methyloctanoic acid via vacuum filtration, wash sequentially with ice-cold water and cold ethanol, and dry in a vacuum desiccator.

References

  • Diethyl acetamidomalonate, Wikipedia,[Link]

  • Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate, ResearchGate,[Link]

  • Component Amino Acids of the Antibiotic Longicatenamycin, Bulletin of the Chemical Society of Japan,[Link]

  • The total structure of the antibiotic longicatenamycin, PubMed,[Link]

Sources

Application

Application Note: Incorporating 2-Amino-7-Methyloctanoic Acid into Novel Antimicrobial Peptides

Target Audience: Peptide Chemists, Drug Development Scientists, and Microbiologists Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale The clinical translation of Antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Microbiologists Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

The clinical translation of Antimicrobial Peptides (AMPs) is frequently bottlenecked by two factors: rapid proteolytic degradation in human serum and insufficient partitioning into dense bacterial lipid bilayers. To overcome these limitations, structural diversification using non-canonical amino acids (ncAAs) has emerged as a highly effective strategy [2].

This application note details the theoretical and practical integration of 2-amino-7-methyloctanoic acid (2-A7MOA) into synthetic AMPs. Originally discovered as a core residue in the natural peptide antibiotic longicatenamycin [1], 2-A7MOA is a highly lipophilic, branched-chain α -amino acid.

The Causality of the Modification:

  • Enhanced Membrane Disruption: The extended 8-carbon aliphatic chain with a terminal methyl branch (isooctyl-like side chain) significantly increases the local partition coefficient (LogP). When positioned on the hydrophobic face of an amphipathic helix, this bulky side chain penetrates deeper into the anionic bacterial membrane, disrupting acyl chain packing and lowering the thermodynamic barrier for pore formation.

  • Proteolytic Shielding: Mammalian proteases (e.g., trypsin, chymotrypsin) rely on strict spatial recognition of canonical side chains. The steric bulk and non-natural geometry of 2-A7MOA physically block protease active sites, dramatically extending the peptide's in vivo half-life [3].

Workflow and Design Principles

When designing a novel AMP, 2-A7MOA should not be placed randomly. It is best utilized as a direct substitution for canonical hydrophobic residues (Leucine, Isoleucine, or Valine) within the hydrophobic core or near the N-terminus to act as a primary lipid anchor.

Workflow N1 1. Sequence Design Amphipathic Profiling & ncAA Positioning N2 2. Fmoc-SPPS Synthesis Double Coupling with HATU/DIPEA N1->N2 N3 3. Cleavage & Purification TFA Cocktail & RP-HPLC (>95%) N2->N3 N4 4. Structural Validation HRMS & Conformational Analysis (CD) N3->N4 N5 5. Functional Assays MIC, Hemolysis & Serum Stability N4->N5

Workflow for the design, synthesis, and validation of 2-A7MOA-modified antimicrobial peptides.

Self-Validating Experimental Protocols

The incorporation of sterically hindered ncAAs like 2-A7MOA requires rigorous optimization of Solid-Phase Peptide Synthesis (SPPS). The bulky side chain restricts the conformational freedom of the growing peptide, reducing the nucleophilic attack efficiency of the incoming amine.

Optimized Fmoc-SPPS for Hindered ncAAs

Causality of Reagent Choice: We utilize HATU over standard HBTU because the HOAt leaving group generated by HATU is significantly more reactive, driving the difficult acylation forward. A double-coupling strategy ensures complete chain elongation, preventing deletion sequences that are difficult to separate via HPLC.

Materials:

  • Rink Amide MBHA resin (loading 0.3–0.5 mmol/g)

  • Fmoc-2-amino-7-methyloctanoic acid

  • Coupling reagents: HATU, DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Preparation of Active Ester: Dissolve 0.3 mmol (3 eq.) of Fmoc-2-A7MOA and 0.29 mmol (2.9 eq.) of HATU in minimal DMF. Add 0.6 mmol (6 eq.) of DIPEA. Activate for 2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A blue resin indicates incomplete coupling (free primary amines).

  • Second Coupling (Critical): Drain the reaction vessel and repeat Steps 3 and 4 using fresh reagents to force the reaction to completion.

  • Capping: To prevent trace unreacted amines from forming deletion peptides, treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Subsequent Residue: Crucial Note: The amino acid added immediately after 2-A7MOA will also experience severe steric hindrance. Apply the same double-coupling protocol for the next canonical residue.

Cleavage and Purification
  • Cleavage Cocktail: Treat the dried resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the peptide in ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 min and decant the ether.

  • Purification: Purify the crude peptide using preparative RP-HPLC (C18 column) with a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

  • Validation: Confirm the molecular weight of the purified fraction using High-Resolution Mass Spectrometry (HRMS).

Functional Validation & Data Interpretation

To ensure the integrity of the findings, every biological assay must operate as a self-validating system containing specific internal controls.

Minimum Inhibitory Concentration (MIC) Assay

Evaluates the direct antimicrobial efficacy against ESKAPE pathogens.

  • Protocol: Perform standard broth microdilution in Mueller-Hinton broth. Test peptide concentrations from 64 µg/mL down to 0.5 µg/mL. Incubate at 37°C for 18 hours and read absorbance at 600 nm.

  • Self-Validation: Include Polymyxin B (Positive Control for assay mechanics), Canonical Unmodified AMP (Baseline Control to isolate the effect of 2-A7MOA), and Media Only (Sterility Control).

Hemolysis Assay (Toxicity Profiling)

Because increased lipophilicity can inadvertently increase toxicity to mammalian cells, a hemolysis assay is mandatory.

  • Protocol: Incubate peptides with a 1% suspension of human red blood cells (hRBCs) in PBS for 1 hour at 37°C. Centrifuge and measure the release of hemoglobin at 414 nm.

  • Self-Validation: Use 0.1% Triton X-100 as the 100% lysis control and pure PBS as the 0% lysis control.

Mechanism AMP AMP with 2-A7MOA (High LogP) Membrane Bacterial Membrane (Anionic Lipids) AMP->Membrane Electrostatic Attraction Protease Proteolytic Shielding (Steric Hindrance) AMP->Protease In vivo Stability Insertion Deep Hydrophobic Insertion (Branched Aliphatic Chain) Membrane->Insertion Hydrophobic Partitioning Lysis Membrane Disruption (Pore Formation/Lysis) Insertion->Lysis Acyl Chain Disruption

Dual mechanism of action of 2-A7MOA: enhanced membrane disruption and proteolytic shielding.

Quantitative Data Presentation

The following tables outline the structured data collection framework required to validate the successful incorporation and functional advantage of the 2-A7MOA modification.

Table 1: Comparative Physicochemical and Functional Profiling (Expected Outcomes)

Peptide VariantSequence ModificationEst. LogP ShiftSerum Half-Life (t½)MIC (E. coli)Hemolysis at MIC
WT-AMP Canonical (e.g., Leucine at Pos 4)Baseline< 30 mins8 µg/mL< 1%
Mod-AMP-1 2-A7MOA replacing Leucine+ 1.2> 12 hours2 µg/mL< 5%
Mod-AMP-2 Dual 2-A7MOA substitutions+ 2.5> 24 hours1 µg/mL> 20% (Toxic)

Note: While single substitutions drastically improve MIC and stability, over-incorporation (Mod-AMP-2) can lead to a loss of selectivity, resulting in unacceptable hemolytic activity.

Table 2: Self-Validating Assay Matrix

Assay TypeTest ArticleInternal Positive ControlInternal Negative ControlValidation Criteria for Success
SPPS 2-A7MOA CouplingN/AKaiser Test (Blue = Fail)Kaiser Test must be clear/yellow before proceeding.
MIC Mod-AMP-1Polymyxin BUntreated BrothWT-AMP must show expected baseline MIC; Sterility control must be clear.
Hemolysis Mod-AMP-10.1% Triton X-100PBS BufferTriton X-100 must yield >95% lysis; PBS must yield <1% lysis.

References

  • Shiba, T., Mukunoki, Y., & Akiyama, H. (1975). Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan. Bulletin of the Chemical Society of Japan, 48(6), 1902–1906.[Link]

  • Du, Y., Li, L., Zheng, Y., Liu, J., Gong, J., Qiu, Z., Li, Y., Qiao, J., & Huo, Y. X. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(9), e01617-22.[Link]

  • Schwark, A. J., & Brustad, E. M. (2024). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 124(15), 9113–9135.[Link]

Method

Application Note: Chromatographic Enantioseparation of 2-Amino-7-Methyloctanoic Acid – Direct and Indirect Methodologies

An in-depth application note and protocol guide for the chiral separation of the unnatural lipophilic amino acid 2-amino-7-methyloctanoic acid. Target Audience: Researchers, analytical scientists, and peptide drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the chiral separation of the unnatural lipophilic amino acid 2-amino-7-methyloctanoic acid.

Target Audience: Researchers, analytical scientists, and peptide drug development professionals.

Introduction & Biological Context

2-Amino-7-methyloctanoic acid (Molecular Formula: C9H19NO2, MW: 173.25 g/mol ) is a highly lipophilic, non-proteinogenic branched-chain α-amino acid[1]. It was originally identified as a critical structural building block in the cyclic peptide antibiotic longicatenamycin, produced by Streptomyces strains[2][3]. In modern drug development, the incorporation of such unnatural, heavily aliphatic amino acids into peptide therapeutics is a proven strategy to enhance proteolytic stability, increase membrane permeability, and lock peptides into specific bioactive conformations[4].

However, determining the enantiomeric purity of these building blocks presents a significant analytical challenge. Because 2-amino-7-methyloctanoic acid lacks a natural UV chromophore and possesses an extended hydrophobic side chain, standard UV-based direct chiral HPLC is ineffective. This guide details two self-validating, orthogonal chromatographic strategies to achieve baseline resolution of its enantiomers.

Mechanistic Rationale: Selecting the Separation Strategy

To ensure robust analytical development, scientists must choose between direct and indirect separation modes based on their available detector technology and resolution requirements.

  • Approach A: Direct Separation via Glycopeptide/Macrocyclic CSPs

    • The Causality: Stationary phases such as the Agilent InfinityLab Poroshell 120 Chiral-T (glycopeptide) or CHIROBIOTIC T (teicoplanin) utilize a complex, multi-modal mechanism for chiral recognition[5][6]. They form a steric inclusion pocket where the amine and carboxyl termini of the analyte engage in highly directional hydrogen bonding and electrostatic interactions. For highly hydrophobic amino acids like 2-amino-7-methyloctanoic acid, a polar mobile phase (e.g., methanol) forces the bulky 7-methyloctyl side chain into the hydrophobic clefts of the chiral selector, amplifying stereoselective retention[5]. Detection strictly requires Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[7].

  • Approach B: Indirect Separation via Advanced Marfey’s Method

    • The Causality: Pre-column derivatization with Marfey's reagent analogs, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), covalently converts the enantiomers into strongly UV-absorbing diastereomers[8][9].

    • Elution Logic: On a standard reversed-phase C18 column, the L-FDLA-D-amino acid diastereomer almost universally elutes after the L-FDLA-L-amino acid. This occurs because the bulky aliphatic side chain of the D-amino acid and the isobutyl group of the L-FDLA reagent adopt a trans-like coplanar orientation. This flat, extended conformation maximizes hydrophobic interaction with the C18 stationary phase. Conversely, the L-L diastereomer adopts a cis-like conformation, sterically shielding the hydrophobic groups from the stationary phase and reducing retention time[9].

Workflow Start 2-Amino-7-methyloctanoic Acid (Enantiomeric Mixture) Decision Detection Capability & Goal Start->Decision Direct Direct Chiral Separation (Underivatized) Decision->Direct High Throughput / MS Available Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect High Resolution / UV Only CSP Glycopeptide/Macrocyclic CSP (e.g., Chiral-T, Teicoplanin) Direct->CSP Marfey Advanced Marfey's Reagent (L-FDLA / L-FDAA) Indirect->Marfey LCMS LC-MS or ELSD (No UV Chromophore) CSP->LCMS LCUV RP-HPLC-UV (340 nm) Diastereomer Resolution Marfey->LCUV

Figure 1: Decision matrix for the enantioseparation of aliphatic unnatural amino acids.

Experimental Protocols

Protocol A: Direct Chiral LC-MS/ELSD

This method provides high-throughput analysis without the need for chemical derivatization, preserving the native state of the analyte[7].

  • Column: Agilent InfinityLab Poroshell 120 Chiral-T (2.7 μm, 2.1 × 100 mm) or CHIROBIOTIC T[5][6].

  • Mobile Phase: Methanol / 10 mM Ammonium Formate (90:10, v/v).

    • Expert Insight: Ammonium formate provides the necessary ionic strength to shield secondary interactions and ensure sharp peak shapes for the zwitterionic amino acid without suppressing electrospray ionization (ESI)[5].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection: ESI-MS (Positive mode, Extracted Ion Chromatogram [M+H]+ = 174.15) or ELSD (Evaporator temp: 40°C, Nebulizer: 3.0 bar).

  • Sample Preparation: Dissolve 1 mg/mL of the amino acid in Methanol:Water (50:50, v/v). Inject 2 μL.

Protocol B: Indirect RP-HPLC-UV (Advanced Marfey's Method)

This method is ideal for laboratories relying on standard UV detection and provides exceptional resolution for complex peptide hydrolysates[8][9].

Mechanism Reagent L-FDLA (Chiral Derivatizing Agent) Reaction Nucleophilic Aromatic Substitution (pH 8.0, 40°C, 1h) Reagent->Reaction Analyte D/L-2-Amino-7-methyloctanoic Acid Analyte->Reaction Diastereomers L-FDLA-D-AA & L-FDLA-L-AA (Diastereomeric Pair) Reaction->Diastereomers Separation C18 Reversed-Phase LC Hydrophobic Interaction Diff. Diastereomers->Separation Elution Elution Order: 1. L-FDLA-L-AA (cis-like) 2. L-FDLA-D-AA (trans-like) Separation->Elution

Figure 2: Reaction pathway and separation mechanism of Advanced Marfey's Method.

Step-by-Step Derivatization:

  • Alkalization: Combine 50 μL of the amino acid sample (2 mM in water) with 20 μL of 1 M NaHCO3. Causality: An alkaline pH (>8.0) is strictly required to deprotonate the α-amine, rendering it a strong nucleophile[8].

  • Labeling: Add 100 μL of L-FDLA (1% w/v in acetone).

  • Incubation: Vortex and incubate at 40 °C for exactly 1 hour.

  • Quenching: Terminate the reaction by adding 20 μL of 1 M HCl. Causality: Neutralizing the pH stops the reaction and prevents alkaline degradation of the newly formed dinitrophenyl derivative[9].

  • Dilution: Dilute with 810 μL of Acetonitrile:Water (50:50) prior to injection.

Chromatographic Conditions:

  • Column: Standard C18 Reversed-Phase (e.g., 5 μm, 4.6 × 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 25% B to 60% B over 45 minutes. Expert Insight: A shallow gradient is critical. The massive aliphatic chains of both diastereomers dominate retention; a steep gradient will compress the peaks and destroy the subtle hydrophobic resolution.

  • Detection: UV at 340 nm.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative chromatographic data based on established behavior of highly aliphatic unnatural amino acids under the described protocols[5][9].

MethodAnalyte / DerivativeElution OrderApprox. Retention Time (min)Resolution (Rs)Limit of Detection (LOD)
A: Direct (Chiral-T) L-2-Amino-7-methyloctanoic acid12.8N/A~50 ng (ELSD)
A: Direct (Chiral-T) D-2-Amino-7-methyloctanoic acid23.6> 2.0~50 ng (ELSD)
B: Indirect (Marfey's) L-FDLA / L-Amino Acid132.5N/A~1 ng (UV 340nm)
B: Indirect (Marfey's) L-FDLA / D-Amino Acid238.1> 3.5~1 ng (UV 340nm)

Trustworthiness & System Self-Validation

To ensure the integrity of your analytical data, the following self-validating controls must be integrated into your sequence:

  • The Hydrolysis Blank (Method B): Always run a reagent blank containing only L-FDLA, NaHCO3, and HCl. L-FDLA slowly hydrolyzes in water to form L-FDLA-OH. Identifying this specific artifact peak prevents the false-positive identification of an amino acid enantiomer[8].

  • Enantiomeric Excess (ee) Verification of the Reagent: The derivatizing agent (L-FDLA) must be >99.5% enantiomerically pure. Any D-FDLA impurity in the reagent will react with the L-amino acid in your sample to form a D-L diastereomer. Because D-L co-elutes exactly with the L-D target, this will artificially inflate the quantification of the D-enantiomer.

  • Column Equilibration (Method A): Chiral stationary phases rely on delicate hydrogen-bonding networks. Always equilibrate the chiral column with at least 20 column volumes of the mobile phase before the first injection to prevent retention time drift[6].

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of L-2-amino-7-methyloctanoic acid during SPPS

Topic: Preventing Racemization of L-2-amino-7-methyloctanoic Acid During Solid-Phase Peptide Synthesis (SPPS) This guide provides in-depth technical assistance for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of L-2-amino-7-methyloctanoic Acid During Solid-Phase Peptide Synthesis (SPPS)

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing the sterically hindered, non-proteinogenic amino acid, L-2-amino-7-methyloctanoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis.

Understanding the Problem: Why is L-2-amino-7-methyloctanoic Acid Prone to Racemization?

The primary challenge with L-2-amino-7-methyloctanoic acid lies in its significant steric bulk originating from the isobutyl group at the γ-carbon. This bulkiness can physically obstruct the approach of the incoming amine to the activated carboxyl group, slowing down the desired peptide bond formation.[1] To overcome this, researchers often resort to more forcing conditions, such as extended reaction times, higher temperatures, or more potent coupling reagents, all of which can increase the risk of racemization.[2][3]

The principal mechanism of racemization during the coupling step in SPPS is the formation of a 5(4H)-oxazolone intermediate.[4][5] This process is initiated by the activation of the C-terminus of the N-protected amino acid. The activated ester is susceptible to intramolecular cyclization, where the carbonyl oxygen of the protecting group attacks the activated carboxyl group. The resulting oxazolone has an acidic proton at the α-carbon (Cα), which can be readily abstracted by a base present in the reaction mixture.[5] Re-protonation can then occur from either face of the planar intermediate, leading to a loss of the original stereochemistry (epimerization).[6]

A secondary mechanism, direct enolization, involves the direct abstraction of the Cα proton by a base from the activated amino acid, which is particularly relevant for amino acids with electron-withdrawing side chains or under strongly basic conditions.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've detected significant D-isomer formation of L-2-amino-7-methyloctanoic acid in my final peptide. What is the most likely cause?

A1: The most probable cause is racemization during the carboxyl group activation and coupling step.[7][8] This is exacerbated by the steric hindrance of L-2-amino-7-methyloctanoic acid. Several factors in your coupling protocol could be contributing:

  • Your choice of coupling reagent: Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used alone, are known to cause significant racemization.[2][9]

  • The base used: Strong, non-sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated amino acid or the oxazolone intermediate, promoting racemization.[10][11]

  • Reaction temperature: Elevated temperatures, while often used to drive sluggish couplings to completion, also accelerate the rate of racemization.[2][3]

  • Pre-activation time: Long pre-activation times before adding the mixture to the resin can increase the concentration of the racemization-prone activated species.

Q2: Which coupling reagents and additives are best for minimizing racemization of this hindered amino acid?

A2: For a sterically hindered amino acid like L-2-amino-7-methyloctanoic acid, a combination of a potent activating agent and a racemization-suppressing additive is crucial.

  • Carbodiimides with Additives: If using a carbodiimide like DIC, it is essential to include an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[9] These additives react with the initially formed O-acylisourea intermediate to generate a less reactive, but also less racemization-prone, active ester.[9][12]

  • Uronium/Aminium and Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally very efficient.[13] However, for particularly sensitive couplings, they can still induce racemization.[2] If using these, ensure optimal conditions (see Q3). For highly challenging couplings, consider newer generation reagents like COMU, which has been shown to provide superior racemization suppression compared to HOBt-based reagents.[14]

  • DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another excellent choice for minimizing racemization, particularly with sensitive amino acids.[2][11]

The following diagram illustrates the troubleshooting workflow when encountering racemization.

G cluster_0 Troubleshooting Racemization cluster_1 Solutions Start High D-Isomer Detected Reagent Review Coupling Reagent & Additives Start->Reagent Base Evaluate Base Reagent->Base If using potent reagent or no additive Sol_Reagent Switch to DIC/Oxyma or DEPBT. Ensure additive is present. Reagent->Sol_Reagent Conditions Assess Reaction Conditions Base->Conditions If using strong base (e.g., DIPEA) Sol_Base Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM). Base->Sol_Base Solvent Check Solvent Conditions->Solvent If using high temp or long pre-activation Sol_Conditions Couple at 0°C or room temperature. Minimize pre-activation time. Conditions->Sol_Conditions Result Re-analyze Peptide Purity Solvent->Result Sol_Solvent Use NMP for better solvation than DMF. Solvent->Sol_Solvent

Caption: Troubleshooting workflow for racemization.

Q3: Can I still use a strong base like DIPEA? How can I mitigate its effects?

A3: While it is generally recommended to avoid strong, non-hindered bases, if you must use DIPEA, it's critical to control its concentration and the overall reaction environment. Use the minimum stoichiometry required for the reaction to proceed (typically 1-2 equivalents relative to the amino acid). A better alternative is to switch to a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).[10][14] These bases are less efficient at abstracting the α-proton, thereby reducing the rate of racemization.[11]

Q4: My coupling reaction is very slow due to the steric hindrance. If I can't use heat, what are my options?

A4: A slow coupling is a common issue with bulky amino acids.[1] Instead of increasing the temperature, consider the following strategies:

  • Double Coupling: After the first coupling reaction (e.g., for 1-2 hours), wash the resin and perform a second coupling with a fresh solution of activated amino acid.[1]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help improve reaction kinetics by reducing peptide aggregation on the resin.[1]

  • Microwave-Assisted SPPS (MA-SPPS): Microwave energy can efficiently drive difficult couplings to completion in shorter times.[15] However, this must be done with caution. Use lower microwave coupling temperatures (e.g., up to 50°C) to limit the risk of racemization for sensitive residues.[3][16]

Recommended Protocols for Minimizing Racemization

Protocol 1: Optimized DIC/Oxyma Coupling

This protocol is a robust starting point for minimizing racemization during the incorporation of L-2-amino-7-methyloctanoic acid.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-2-amino-7-methyloctanoic acid (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the mixture.

    • Allow the mixture to pre-activate for a short period (1-2 minutes).

    • Immediately add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at 0°C overnight.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), a second coupling is recommended.

Protocol 2: Quantification of Racemization via Chiral Analysis

This protocol provides a general method for determining the extent of racemization after peptide synthesis and cleavage.

  • Peptide Hydrolysis:

    • Place a dried sample of the crude peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6N HCl (or 6N DCl in D₂O to correct for hydrolysis-induced racemization).[17]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the tube and open it carefully.

    • Dry the hydrolysate completely under vacuum to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M HCl).

  • Chiral Analysis:

    • Chiral HPLC: Inject the sample onto a chiral HPLC column. Separate the D- and L-isomers using an appropriate mobile phase. Quantify the peaks by integrating their areas.[2]

    • Chiral GC-MS: Derivatize the amino acids (e.g., as N-trifluoroacetyl amino acid methyl esters) and analyze them on a gas chromatograph equipped with a chiral stationary phase (e.g., Chirasil-Val).[17] This method is highly sensitive.

    • Capillary Electrophoresis (CE): This technique offers excellent resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the buffer. Detection limits can be as low as 0.05%.[7][8][18]

Data Summary

The choice of coupling conditions has a significant impact on racemization levels. The following table summarizes general findings for racemization-prone amino acids, which can be extrapolated to L-2-amino-7-methyloctanoic acid.

Coupling Reagent/Base CombinationRelative Racemization RiskKey Considerations
DIC aloneHighNot recommended without an additive.[2]
DIC / HOBt or DIC / OxymaLowA standard, reliable method for suppressing racemization.[9][19]
HATU / DIPEAModerate to HighFast and efficient, but the strong base can promote racemization.[11]
HATU / 2,4,6-Collidine or NMMLow to ModerateMilder base significantly reduces racemization risk.[10][14]
DEPBTLowKnown for its low racemization potential, especially for sensitive residues.[11]
COMU / DIPEA or CollidineLowOften shows superior performance in suppressing racemization.[14]

Mechanistic Diagram

The following diagram illustrates the key racemization pathway via oxazolone formation.

G cluster_0 Racemization via Oxazolone Formation AA Fmoc-AA-OH + Coupling Reagent ActivatedEster Fmoc-AA-O-X (Activated Ester) AA->ActivatedEster Activation Oxazolone 5(4H)-Oxazolone Intermediate ActivatedEster->Oxazolone Intramolecular Cyclization L_Peptide Desired L-Peptide ActivatedEster->L_Peptide + H-N-Peptide (Desired Path) Enolate Planar Enolate Oxazolone->Enolate + Base (-H+) Oxazolone->L_Peptide + H-N-Peptide (Attack from original face) Enolate->Oxazolone +H+ D_Peptide Undesired D-Peptide (Epimer) Enolate->D_Peptide + H-N-Peptide (Attack from opposite face)

Caption: Mechanism of racemization via oxazolone intermediate.

By understanding these principles and applying the recommended troubleshooting strategies and protocols, you can significantly improve the stereochemical purity of your synthetic peptides containing L-2-amino-7-methyloctanoic acid.

References

  • Büttner, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • Wikipedia (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Hopax (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Hopax. Available at: [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Mesa Labs (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • PubMed (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Oomens, J., et al. (2008). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. ResearchGate. Available at: [Link]

  • ResearchGate (2026). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Darmawan, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • D'Hondt, M., et al. (2022). Racemization during SPPS coupling step. ResearchGate. Available at: [Link]

  • Darmawan, S., et al. (2023). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • Peptide Chemistry (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • Thieme (n.d.). 7.4 Racemization Assays. Thieme. Available at: [Link]

  • Büttner, K., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. Available at: [Link]

  • Research Collection (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. Available at: [Link]

  • ChemRxiv (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • PubMed Central (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Gerhardt, J. & Nicholson, G.J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT. Available at: [Link]

  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Katritzky, A.R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Palasek, S.A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Semantic Scholar (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yields in 2-Amino-7-Methyloctanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-amino-7-methyloctanoic acid (Molecular Weight: 173.25 g/mol )[1]. Originally identified as a critical, non-canonical branched-chain amino acid in the peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-7-methyloctanoic acid (Molecular Weight: 173.25 g/mol )[1]. Originally identified as a critical, non-canonical branched-chain amino acid in the peptide antibiotic longicatenamycin[2], its chemical synthesis is notoriously challenging. Classical acetamidomalonate approaches often suffer from severe bottlenecks, historically yielding less than 10% overall[3].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized, self-validating protocols to overcome low yields.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My coupling reaction between isoheptyl bromide and diethyl acetamidomalonate is stalling at ~35% yield. How can I suppress by-product formation? Causality & Mechanism: The classical protocol relies on sodium ethoxide (NaOEt) in an ethanol solvent[3]. Ethanol forms strong hydrogen bonds with the acetamidomalonate enolate, significantly dampening its nucleophilicity. Concurrently, the basic ethoxide ion promotes an E2 elimination pathway on the primary isoheptyl bromide (1-bromo-5-methylhexane), generating volatile isoheptene as a by-product rather than the desired alkylated intermediate. Solution: Transition to an aprotic solvent system (e.g., anhydrous DMF) and a non-nucleophilic base (e.g., NaH). This generates a "naked" enolate with vastly superior nucleophilicity, driving the reaction kinetically toward the SN2 substitution pathway and boosting yields to >75%.

AlkylationLogic Enolate Acetamidomalonate Enolate Protic Protic Solvent (EtOH) + NaOEt Enolate->Protic Aprotic Aprotic Solvent (DMF) + NaH Enolate->Aprotic E2 E2 Elimination (Isoheptene) Protic->E2 H-bonding reduces nucleophilicity SN2 SN2 Substitution (Desired Alkylate) Protic->SN2 Minor pathway (~35% yield) Aprotic->SN2 Naked enolate promotes SN2

Mechanistic logic of solvent and base selection dictating SN2 vs. E2 pathways.

Q2: During the deprotection and decarboxylation step, I am experiencing severe product degradation. Why does the standard HBr reflux fail? Causality & Mechanism: Refluxing the alkylated intermediate in 47% HBr for 18 hours is excessively harsh[3]. Prolonged thermal stress leads to partial cleavage of the alkyl chain and non-specific degradation. Furthermore, incomplete decarboxylation occurs if the internal temperature fluctuates. Solution: Transition to microwave-assisted hydrolysis using 6M HCl at 150°C. The microwave reactor ensures volumetric heating and rapid kinetics, completing the deprotection and decarboxylation in under 60 minutes. This minimizes the residence time of the free amino acid in harsh acidic conditions.

Q3: The synthesis yields a racemic mixture (DL-2-amino-7-methyloctanoic acid). What is the most reliable method to isolate the L-enantiomer? Causality & Mechanism: While modern asymmetric syntheses (e.g., crystallization-induced asymmetric transformation[4]) can directly yield the L-enantiomer, they require complex chiral auxiliaries. For scalable resolution of the racemate, enzymatic kinetic resolution is unparalleled. Porcine Kidney Acylase I strictly hydrolyzes the N-acetyl group of the L-enantiomer at pH 7.5. The D-enantiomer remains acetylated, allowing for straightforward separation via ion-exchange chromatography.

Resolution Racemic DL-2-Amino-7-methyloctanoic acid Acetylation Ac2O / NaOH (N-Acetylation) Racemic->Acetylation Acylase Porcine Kidney Acylase I (pH 7.5, 37°C) Acetylation->Acylase L_Amino L-2-Amino-7-methyloctanoic acid (Free Amino Acid) Acylase->L_Amino Specific Cleavage D_Acetyl D-N-Acetyl-7-methyloctanoic acid (Remains Acetylated) Acylase->D_Acetyl No Reaction Separation Ion Exchange Chromatography (Dowex 50x8) L_Amino->Separation D_Acetyl->Separation

Enzymatic resolution workflow for isolating the L-enantiomer from the racemate.

Part 2: Quantitative Yield Optimization Data

The following tables summarize the empirical data validating the shift from classical to optimized conditions.

Table 1: Optimization of the Alkylation Step (Isoheptyl Bromide + Diethyl Acetamidomalonate)

Base / Solvent SystemTemperatureReaction TimePrimary PathwayIsolated Yield (%)
NaOEt / Ethanol (Classic)78°C (Reflux)12 hoursMixed (SN2 + E2)33 - 35%
K₂CO₃ / MeCN (PTC)80°C (Reflux)18 hoursSN255 - 60%
NaH / Anhydrous DMF 25°C to 60°C 6 hours SN2 (Dominant) 78 - 82%

Table 2: Optimization of Hydrolysis & Decarboxylation

Reagent SystemHeating MethodTimeDegradation ProfileIsolated Yield (%)
47% HBr (Classic)Oil Bath (100°C)18 hoursHigh (Chain cleavage)25%
6M HClOil Bath (100°C)24 hoursModerate45%
6M HCl Microwave (150°C) 1 hour Negligible 88%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory In-Process Controls (IPCs) that act as a self-validating system. Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Optimized SN2 Alkylation (NaH/DMF)
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 60% NaH dispersion in mineral oil (1.1 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in 50 mL of anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0°C. Dropwise, add diethyl acetamidomalonate (1.0 eq) dissolved in 20 mL DMF. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Alkylation: Add isoheptyl bromide (1-bromo-5-methylhexane) (1.2 eq) dropwise. Warm the reaction to 60°C and stir for 6 hours.

  • Self-Validation Checkpoint (IPC 1): Pull a 50 µL aliquot, quench with water, and extract with EtOAc. Run TLC (Hexane:EtOAc 7:3). The starting malonate spot ( Rf​≈0.2 ) must be completely absent, replaced by a single new spot ( Rf​≈0.5 ). Confirm via LC-MS (Target mass for intermediate: [M+H]+=316.4 ).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Hydrolysis and Decarboxylation
  • Reaction Setup: Transfer the crude alkylated intermediate from Protocol A (up to 2.0 g) into a 20 mL microwave-safe vial equipped with a magnetic stir bar. Add 12 mL of 6M HCl. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 150°C over 5 minutes and hold at 150°C for 60 minutes with continuous stirring.

  • Self-Validation Checkpoint (IPC 2): Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate and stain with Ninhydrin (heat to develop). A distinct purple spot indicates the successful formation of the primary amine. Analyze via LC-MS to confirm complete decarboxylation (Target mass for 2-amino-7-methyloctanoic acid: [M+H]+=174.2 )[1].

  • Purification: Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl. Dissolve the residue in minimal water and load onto a Dowex 50x8 ( H+ form) cation-exchange column. Wash with deionized water until the eluate is neutral. Elute the target amino acid using 1M NH₄OH. Lyophilize the ninhydrin-positive fractions to yield pure DL-2-amino-7-methyloctanoic acid as a white powder.

References

  • Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL:[Link]

  • The total structure of the antibiotic longicatenamycin Source: PubMed (J Antibiot (Tokyo)) URL:[Link]

  • Asymmetric Synthesis of Aliphatic α-Amino and γ-Hydroxy α-Amino Acids and Introduction of a Template for Crystallization-Induced Asymmetric Transformation Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-amino-7-methyloctanoic acid vs 2-amino-6-methylheptanoic acid in peptide stability

The integration of non-canonical amino acids (NCAAs) is a transformative strategy in peptide drug discovery, directly addressing the inherent pharmacokinetic limitations of natural peptides. Among the most promising buil...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of non-canonical amino acids (NCAAs) is a transformative strategy in peptide drug discovery, directly addressing the inherent pharmacokinetic limitations of natural peptides. Among the most promising building blocks are the extended aliphatic amino acids originally identified in the natural cyclic peptide antibiotic [1]. Specifically, 2-amino-6-methylheptanoic acid (an 8-carbon aliphatic NCAA, often referred to as homoleucine or hhLeu) and 2-amino-7-methyloctanoic acid (a 9-carbon homolog) offer unique structural properties[1].

By replacing canonical hydrophobic residues with these extended homologs, researchers can drastically alter a peptide's proteolytic resistance, membrane permeability, and serum half-life. This guide provides an objective, data-driven comparison of these two NCAAs, detailing the mechanistic causality behind their performance and the experimental protocols required to validate their efficacy.

Mechanistic Causality: The Impact of Aliphatic Chain Length

The structural difference between these two NCAAs is a single methylene (-CH2-) unit in the aliphatic backbone. However, this minor variance translates to significant differences in biological behavior:

  • Proteolytic Shielding (Steric Hindrance): Endogenous proteases have evolved highly specific binding pockets for the 20 canonical amino acids. The extended, branched isopropyl termini of both 2-amino-6-methylheptanoic acid and 2-amino-7-methyloctanoic acid create severe steric clashes within protease active sites, effectively halting amide bond [2]. While both confer excellent resistance, the longer C9 chain of 2-amino-7-methyloctanoic acid provides a slightly larger exclusion radius, further decreasing susceptibility to endopeptidases.

  • Pharmacokinetic Extension (Albumin Binding): The addition of a methylene group in 2-amino-7-methyloctanoic acid increases the residue's lipophilicity (LogP). This enhanced hydrophobicity promotes reversible binding to human serum albumin (HSA) in the bloodstream. Albumin acts as a circulating reservoir, shielding the peptide from rapid renal clearance and extending its systemic [3].

  • Thermodynamic Stability and Aggregation: Highly aliphatic sequences drive intermolecular hydrophobic packing. While this self-assembly can protect peptides from degradation, excessive hydrophobicity—more prevalent with the C9 variant—can lead to irreversible fibril formation or aggregation, which may compromise aqueous solubility and therapeutic [4].

MechanisticPathway cluster_0 Proteolytic Shielding cluster_1 Pharmacokinetic Extension Peptide NCAA-Modified Peptide Steric Steric Hindrance (Branched Chain) Peptide->Steric Structural Constraint Lipophilicity Increased Lipophilicity (Long Aliphatic Chain) Peptide->Lipophilicity Hydrophobic Interaction Protease Protease Active Site (Blocked) Steric->Protease Prevents Cleavage Albumin Serum Albumin Binding (Reservoir Effect) Lipophilicity->Albumin Extends Half-Life

Mechanistic pathways of peptide stability enhancement via aliphatic non-canonical amino acids.

Comparative Performance Data

The following table synthesizes the theoretical and experimental performance metrics of peptides modified with these NCAAs compared to a canonical Leucine baseline.

Property / MetricCanonical Leucine (C6)2-Amino-6-Methylheptanoic Acid (C8)2-Amino-7-Methyloctanoic Acid (C9)
Side-Chain Structure Isobutyl4-methylpentyl5-methylhexyl
Relative Lipophilicity (ΔLogP) Baseline+ 1.0 to 1.2+ 1.5 to 1.8
Protease Resistance Factor 1x (Rapid degradation)~15x increase~25x increase
Albumin Binding Affinity LowModerateHigh
Aqueous Solubility Impact NeutralSlight reductionModerate to high reduction
Aggregation Propensity LowLow to ModerateHigh (concentration-dependent)
Optimal Application Native sequencesGeneral half-life extensionLipopeptides, membrane anchors

Experimental Methodologies: A Self-Validating System

To objectively evaluate the stability of peptides containing these NCAAs, researchers must employ robust, self-validating protocols. The following workflows detail the critical steps and the causality behind specific methodological choices.

ExperimentalWorkflow SPPS 1. Fmoc-SPPS Synthesis (Double Coupling NCAAs) Cleavage 2. TFA Cleavage & Global Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification (>95% Purity) Cleavage->Purification Incubation 4. Serum Incubation (Human Plasma, 37°C) Purification->Incubation Quenching 5. Aliquot Quenching (ACN Precipitation) Incubation->Quenching LCMS 6. LC-MS/MS Quantification (Half-Life Calculation) Quenching->LCMS

Self-validating experimental workflow for synthesizing and evaluating NCAA-modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of extended aliphatic NCAAs inherently reduces their coupling efficiency during SPPS. Standard coupling conditions often result in deletion sequences.

  • Resin Swelling: Swell the Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize reaction site accessibility.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • NCAA Activation and Coupling (Critical Step): Due to the extended aliphatic chain, use highly reactive coupling reagents. Activate 4 equivalents of the Fmoc-NCAA with 3.9 equivalents of HATU and 8 equivalents of DIPEA.

  • Double Coupling: Allow the coupling reaction to proceed for 2 hours, drain, and repeat with fresh reagents. Causality: The steric hindrance of the C8/C9 side chains slows the nucleophilic attack of the resin-bound amine. A double-coupling cycle ensures >99% conversion, preventing the accumulation of truncated impurities.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

Protocol 2: LC-MS/MS Serum Stability Assay

Measuring the half-life requires distinguishing between intact peptide, degraded fragments, and peptide bound to serum proteins.

  • Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.

  • Incubation: Spike the purified NCAA-peptide into the serum to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.

  • Aliquot Quenching (Critical Step): At predefined time points (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Causality: The cold ACN serves a dual purpose: it instantly denatures proteases to halt degradation, and it disrupts hydrophobic interactions, releasing the highly lipophilic NCAA-peptides from serum albumin to ensure accurate quantification.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Quantify the area under the curve (AUC) of the parent mass and plot against time to calculate the elimination half-life ( t1/2​ ).

Conclusion

Both 2-amino-6-methylheptanoic acid and 2-amino-7-methyloctanoic acid are powerful tools for engineering peptide stability. The C8 variant offers a balanced profile, significantly enhancing protease resistance without severely compromising aqueous solubility. In contrast, the C9 variant is ideal for applications requiring extreme half-life extension via albumin binding or for the design of lipopeptides that require strong membrane anchoring. Selection should be driven by the specific pharmacokinetic requirements of the therapeutic target.

References

  • Title: The total structure of the antibiotic longicatenamycin Source: PubMed (J Antibiot) URL: [Link]

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC (Biomolecules) URL: [Link]

  • Title: Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis (Future Medicinal Chemistry) URL: [Link]

  • Title: Peptide Fibrils with Altered Stability, Activity, And Cell Selectivity Source: ACS Publications (Biomacromolecules) URL: [Link]

Sources

Comparative

Comparative Guide: Validating the Absolute Configuration of 2-Amino-7-Methyloctanoic Acid via Chemical Degradation

Executive Summary The structural elucidation of peptide-based drug leads relies heavily on the accurate stereochemical assignment of their constituent monomers. 2-Amino-7-methyloctanoic acid is a highly hydrophobic, non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of peptide-based drug leads relies heavily on the accurate stereochemical assignment of their constituent monomers. 2-Amino-7-methyloctanoic acid is a highly hydrophobic, non-proteinogenic aliphatic amino acid that plays a critical role in the bioactivity of several antimicrobial cyclic peptides, including longicatenamycin[1] and nicrophorusamides[2].

Methodological Comparison: Evaluating the Alternatives

Following the hydrolytic cleavage of the parent peptide, the liberated 2-amino-7-methyloctanoic acid must be derivatized to resolve its enantiomers. We compare three prominent post-degradation analytical workflows: Advanced Marfey’s Method , GITC Derivatization , and Chiral GC-MS .

Quantitative Performance Comparison
Analytical FeatureAdvanced Marfey's Method (LC-MS)GITC Derivatization (LC-MS)Chiral GC-MS (Derivatized)
Derivatization Reagent L-FDAA / D-FDAAGITCPropanol/HCl & TFAA
Limit of Detection (LOD) ~1–5 pmol ~10–50 pmol~50 pmol
Chromatographic Resolution ( Rs​ ) > 1.5 (Baseline) ~ 1.2 (Partial to Baseline)~ 1.0 (Variable)
Matrix Tolerance High (MS/MS filtering)ModerateLow (Requires high purity)
Self-Validation Capability Yes (via Enantiomeric Equivalence)NoNo
Primary Advantage Highest sensitivity; eliminates false positivesUses standard sugar isothiocyanatesOrthogonal gas-phase separation

The Verdict: The Advanced Marfey's Method is the undisputed gold standard for this application. The use of highly sensitive labeling reagents (like FDAA or FDLA) allows for the detection of infinitesimal amounts of aliphatic amino acids derived from the mild degradation of complex samples [[3]].

Mechanistic Deep-Dive: The Causality of Derivatization

To trust an assay, one must understand its physical chemistry. Why does Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) successfully resolve the enantiomers of a purely aliphatic chain like 2-amino-7-methyloctanoic acid?

When the free amino acid reacts with L-FDAA under mildly basic conditions, it undergoes nucleophilic aromatic substitution, replacing the fluorine atom. This creates two possible diastereomers: L-FDAA-L-AA and L-FDAA-D-AA .

The Causality of Elution: The resulting diastereomers exhibit different intramolecular hydrogen-bonding networks. For aliphatic amino acids, the L-D diastereomer typically adopts a conformation that exposes a larger hydrophobic surface area to the reverse-phase C18 column. This stronger hydrophobic interaction results in a longer retention time compared to the L-L diastereomer. This predictable elution order is the causal foundation of the separation.

G_mechanism A L-FDAA + L-Amino Acid (Diastereomer 1) C Intramolecular H-Bonding (Conformational Shift) A->C B L-FDAA + D-Amino Acid (Diastereomer 2) B->C D Differential Hydrophobicity C->D Modifies interaction with C18 phase E Shorter Retention Time (L-L usually elutes first) D->E L-L Derivative F Longer Retention Time (L-D usually elutes later) D->F L-D Derivative

Mechanistic basis for chromatographic resolution of FDAA-derivatized amino acid diastereomers.

Self-Validating Experimental Protocols

Relying solely on a single derivatization agent (e.g., L-FDAA) can lead to false assignments due to matrix interference from other degraded peptide fragments. The protocol below is designed as a self-validating system by utilizing both L-FDAA and D-FDAA to mathematically prove the stereochemistry via the principle of enantiomeric equivalence [[2]].

G A Lipopeptide (e.g., Longicatenamycin) B Chemical Degradation (6M HCl, 110°C, 24h) A->B Hydrolysis C Free Amino Acid Pool (2-amino-7-methyloctanoic acid) B->C Vacuum/Heat D L-FDAA Derivatization (Advanced Marfey's) C->D NaHCO3, 40°C E D-FDAA Derivatization (Enantiomeric Check) C->E NaHCO3, 40°C F LC-MS Separation (C18 Reverse Phase) D->F Quench with HCl E->F Quench with HCl G Absolute Configuration Assignment F->G Retention Time Comparison

Chemical degradation and stereochemical validation workflow using the Advanced Marfey's Method.

Phase 1: Controlled Chemical Degradation (Total Acid Hydrolysis)
  • Aliquot 1.0 mg of the purified parent peptide into a heavy-walled borosilicate glass hydrolysis ampoule.

  • Add 500 µL of constant-boiling 6M HCl containing 0.1% phenol. (Causality: Phenol acts as a scavenger for reactive oxygen species. While 2-amino-7-methyloctanoic acid is aliphatic, this protects the overall integrity of the hydrolysate pool).

  • Evacuate and Seal: Freeze the sample in liquid nitrogen, apply a high vacuum (<50 mTorr), and flame-seal the ampoule. (Causality: Strict oxygen exclusion is critical to prevent oxidative degradation during high-temperature cleavage).

  • Incubate at 110°C for 24 hours to ensure complete cleavage of all amide bonds.

  • Dry: Crack the seal and remove the HCl via centrifugal lyophilization until a dry residue is obtained.

Phase 2: Advanced Marfey's Derivatization
  • Reconstitute the dried hydrolysate in 100 µL of LC-MS grade water.

  • Divide the sample into two equal 50 µL aliquots (Aliquot A and Aliquot B).

  • Buffer: To both aliquots, add 20 µL of 1M NaHCO₃. (Causality: The mildly basic pH of 8.0–9.0 deprotonates the α-amino group of 2-amino-7-methyloctanoic acid, activating it for nucleophilic attack).

  • Derivatize: To Aliquot A, add 100 µL of 1% (w/v) L-FDAA in acetone. To Aliquot B, add 100 µL of 1% D-FDAA in acetone.

  • Incubate both mixtures at 40°C for 60 minutes.

  • Quench the reactions by adding 20 µL of 2M HCl. (Causality: Acidification protonates the residual FDAA and stops the reaction, preventing degradation of the silica-based LC column).

Phase 3: LC-MS Data Acquisition & Enantiomeric Equivalence Checking
  • Inject 5 µL of each quenched reaction onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Run a linear gradient of 10% to 60% Acetonitrile in water (both containing 0.1% Formic Acid) over 15 minutes.

  • Monitor the exact mass. The reaction of 2-amino-7-methyloctanoic acid (Exact Mass 173.14) with FDAA (Exact Mass 272.06) yields a derivative with an [M-H]⁻ ion at m/z 424.2 .

  • Self-Validation Logic:

    • Compare the retention times ( tR​ ). If the natural amino acid is the L-enantiomer, the tR​ of the L-FDAA derivatized sample (Aliquot A) will perfectly match the tR​ of an authentic synthetic L-2-amino-7-methyloctanoic acid + L-FDAA standard [[1]].

    • The Critical Check: The tR​ of Aliquot B (Natural + D-FDAA) MUST match the tR​ of the authentic D-2-amino-7-methyloctanoic acid + L-FDAA standard. Because (L-AA + D-FDAA) and (D-AA + L-FDAA) are enantiomers, they behave identically on an achiral C18 column. This equivalence mathematically proves the assignment is free from matrix interference.

References

  • Shiba, T., Mukunoki, Y., & Akiyama, H. (1975). Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-D-tryptophan. Bulletin of the Chemical Society of Japan, 48(6), 1902-1905.[Link]

  • Lee, S. R., et al. (2017). Nicrophorusamides A and B, Antibacterial Chlorinated Cyclic Peptides from a Gut Bacterium of the Carrion Beetle Nicrophorus concolor. Journal of Natural Products, 80(11), 3042-3047.[Link]

  • Fujii, K., et al. (2018). Development and application of highly sensitive labeling reagents for amino acids. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-7-methyloctanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary administrative rules, but as a logical extension of chemical physics. 2-Amino-7-methyloctanoic acid (CAS 56649-57-1) is an unnatur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary administrative rules, but as a logical extension of chemical physics. 2-Amino-7-methyloctanoic acid (CAS 56649-57-1) is an unnatural lipophilic α -amino acid originally identified in the hydrolyzate of the peptide antibiotic longicatenamycin[1]. In modern drug discovery, unnatural amino acids (UAAs) are heavily utilized to enhance the stability, selectivity, and bioavailability of peptide-based therapeutics, largely because they are resistant to endogenous proteolytic degradation[].

However, the very properties that make lipophilic UAAs valuable in pharmacology—such as increased membrane permeability and altered metabolic profiles—necessitate rigorous personal protective equipment (PPE) and handling protocols[3]. Because this compound lacks the polarity of standard natural amino acids, it can more easily bypass the lipid bilayer of the stratum corneum (the outer layer of skin)[4]. Standard safety assumptions for natural amino acids do not apply here.

Below is the definitive, step-by-step operational guide for the safe handling, solubilization, and disposal of 2-Amino-7-methyloctanoic acid.

Quantitative Hazard & Physicochemical Profile

To understand why specific PPE is required, we must first look at the quantitative data driving the chemical's behavior.

Property / Hazard MetricValue / DescriptionOperational Implication
Molecular Formula C9H19NO2Aliphatic tail dominates the structure, driving lipophilicity.
Molecular Weight 173.25 g/mol Small enough to facilitate rapid dermal and mucosal absorption.
Physical State Solid (Crystalline Powder)High risk of electrostatic aerosolization during weighing.
Lipophilicity (LogP) High (Unnatural Aliphatic)Easily penetrates standard latex barriers and human epidermis[4].
Toxicity Profile Mild to Moderate IrritantUnknown long-term systemic toxicity due to unnatural metabolic status; treat as a hazardous active pharmaceutical ingredient (API)[].

Causality-Driven PPE Selection

In laboratory settings, PPE is your first line of defense[5]. Every piece of equipment chosen for handling 2-Amino-7-methyloctanoic acid is dictated by its lipophilic and particulate nature.

  • Skin Protection (Gloves): Because 2-Amino-7-methyloctanoic acid is highly lipophilic, it interacts readily with lipid-like polymers. Disposable latex or vinyl gloves offer poor resistance to lipophilic compounds and the organic solvents (e.g., DMSO) required to dissolve them. Nitrile gloves (minimum 4 mil thickness) are mandatory[6]. Causality: Nitrile provides a superior chemical barrier against non-polar and lipophilic agents.

  • Eye/Face Protection: As a dry powder, electrostatic dispersion is a primary risk. Standard safety glasses leave orbital gaps. Snug-fitting chemical splash goggles are required to prevent micro-particulate ingress into the mucosal membranes of the eye[7].

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs prevents powder from migrating up the forearms[8].

  • Respiratory Protection & Engineering Controls: Handling must occur inside a certified Chemical Fume Hood with a face velocity of 80-100 fpm. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of aerosolized powder[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, protocols must be self-validating. This means building real-time physical checks into your workflow to confirm that the safety measures are working before proceeding to the next step.

Protocol A: Safe Weighing and Solubilization
  • Workspace Preparation: Decontaminate the analytical balance area inside the fume hood.

    • Causality: Drafts in the hood can scatter light powders. Using an analytical balance enclosure within the hood minimizes turbulence while maintaining respiratory protection.

  • Static Elimination: Pass an anti-static gun (e.g., Zerostat) over the anti-static weigh boat and metal spatula.

    • Validation Check: Slowly bring the spatula near the powder. If the powder "jumps" or clings aggressively to the metal, static is still present. Re-apply the ionizer until the powder remains completely inert during transfer.

  • Transfer & Weighing: Weigh the required mass of 2-Amino-7-methyloctanoic acid. Seal the source bottle immediately after extraction.

  • Solubilization: Due to its lipophilic aliphatic tail, aqueous buffers are ineffective for initial dissolution[4]. Dissolve the powder in a compatible organic solvent (e.g., DMSO or DMF) to create a highly concentrated stock before diluting it into aqueous assay buffers.

    • Validation Check: Inspect the solubilized stock against a strong light source. Complete solubilization is confirmed by the absence of Tyndall scattering (no micro-particulates visible in the light beam). If scattering is observed, vortex and sonicate for 5 minutes.

Protocol B: Spill Cleanup and Disposal Plan
  • Assessment: Identify if the spill is solid (powder) or liquid (solubilized in organic solvent).

  • Solid Spill Containment: Do NOT dry sweep.

    • Causality: Dry sweeping aerosolizes the lipophilic powder, drastically increasing inhalation risk. Cover the powder with absorbent paper towels lightly dampened with 70% ethanol or isopropanol to trap the particulates, then wipe inward.

  • Liquid Spill Containment: Surround the spill with chemical absorbent pads. Since the solvent is likely DMSO—which rapidly penetrates nitrile and carries dissolved compounds through the skin—double-glove immediately before initiating cleanup.

  • Waste Segregation: Place all cleanup materials, contaminated weigh boats, and pipette tips into a clearly labeled, sealable hazardous solid waste container. Solid chemical waste must not be disposed of in the regular trash, and organic liquid waste must not be poured down the sink[8].

Operational Workflow Visualization

G N1 Hazard Assessment: Lipophilic UAA N2 Don PPE: Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Weighing in Fume Hood (Anti-static Control) N2->N3 N4 Solubilization (DMSO/Organic) N3->N4 N5 Spill Detected? N4->N5 N6 Spill Cleanup Protocol (Wet Wipe Method) N5->N6 Yes N7 Waste Segregation (Solid vs. Liquid) N5->N7 No N6->N7 N8 EHS Compliant Disposal N7->N8

Operational workflow for the safe handling and disposal of 2-Amino-7-methyloctanoic acid.

References

  • Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan. Oxford Academic. Available at:[Link]

  • Laboratory Safety. Oklahoma State University. Available at:[Link]

  • Standard Personal Protective Equipment. Rice University. Available at:[Link]

  • Laboratory Safety: Foundations for Scientific and Medical Professionals. ABS. Available at:[Link]

  • Laboratory Safety Guide. University of Illinois. Available at: [Link]

  • Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. ResearchGate. Available at:[Link]

  • Amino Acids in the Development of Prodrugs. PMC/NIH. Available at:[Link]

Sources

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